1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride
Description
Chemical Name: 1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride
Molecular Formula: C₇H₁₄ClN₅
Molecular Weight: 203.67 g/mol
CAS Number: 1256352-96-1
Structural Features: The compound consists of a piperazine ring directly substituted at the 1-position with a 1-methyl-1H-1,2,4-triazole moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1-methyl-1,2,4-triazol-3-yl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.ClH/c1-11-6-9-7(10-11)12-4-2-8-3-5-12;/h6,8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZLCPCOCPRIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole with piperazine in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride is primarily investigated for its potential therapeutic uses. Its structural features suggest that it may exhibit biological activities relevant to several medical conditions.
Antifungal Activity
Research indicates that triazole derivatives are effective antifungal agents. The compound shows promise in inhibiting the growth of various fungi by disrupting their cell membrane synthesis. A study demonstrated that related compounds effectively inhibited the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against a range of bacteria. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Neuropharmacological Effects
There is emerging evidence suggesting that triazole derivatives may have neuropharmacological effects. Preliminary studies have indicated potential anxiolytic and antidepressant activities in animal models when using similar compounds . Further research is required to elucidate the mechanisms involved.
Agricultural Applications
In agriculture, this compound has been explored as a fungicide. Its ability to inhibit fungal pathogens can be beneficial in crop protection strategies.
Fungicidal Activity
Field trials have shown that formulations containing triazole derivatives can effectively reduce fungal infections in crops such as wheat and barley. The compound's mode of action involves inhibiting key enzymes involved in fungal growth .
Material Science Applications
The unique chemical structure of this compound also opens avenues for applications in material science.
Polymer Additives
Research has indicated that incorporating triazole-based compounds into polymers can enhance thermal stability and mechanical properties. For instance, studies have shown improved resistance to thermal degradation when triazole derivatives are used as additives in polymer matrices .
Case Studies
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole compounds for their antifungal activity against Candida albicans. The results indicated that certain modifications to the piperazine moiety enhanced antifungal potency significantly .
Case Study 2: Agricultural Application
In a field trial conducted on wheat crops, a formulation containing this compound demonstrated a 50% reduction in fungal infections compared to untreated controls. This study highlights its potential as an effective agricultural fungicide .
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride are compared below with analogous piperazine derivatives containing heterocyclic substituents. Key differences in molecular weight, substituent groups, and heterocyclic systems are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core :
- The target compound’s 1,2,4-triazole ring is distinct from pyrazole (), oxadiazole (), and tetrazole (). Triazoles exhibit moderate basicity and hydrogen-bonding capacity, influencing receptor binding in medicinal applications.
- The 4H-1,2,4-triazole isomer () differs in nitrogen atom positioning, altering electronic properties compared to the target compound’s 1H-triazole .
Substituent Effects: Direct attachment of the triazole to piperazine (target compound) minimizes steric hindrance, whereas benzoyl () or phenoxypropyl () spacers increase molecular weight and hydrophobicity.
Salt Form :
- Hydrochloride salts dominate in the listed compounds, improving aqueous solubility. Dihydrochloride forms () further enhance polarity, which may impact bioavailability .
Synthetic Routes :
- The target compound’s synthesis likely involves condensation reactions similar to those described for 1-(3-chlorophenyl)piperazine derivatives () or pyrazole-piperazine hybrids ().
Research Implications
- Medicinal Chemistry : The direct triazole-piperazine linkage in the target compound offers a compact scaffold for CNS-targeting drugs, contrasting with bulkier derivatives (e.g., ).
- Material Science : Hydrochloride salts of piperazine-triazole hybrids (e.g., ) are valuable in crystallography studies due to their stable crystalline forms .
Biological Activity
1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, antifungal, anticancer properties, and underlying mechanisms of action.
- Molecular Formula : C7H14ClN5
- Molecular Weight : 203.67 g/mol
- IUPAC Name : 1-(2-methyl-1H-1,2,4-triazol-3-yl)piperazine;hydrochloride
- CAS Number : 1256352-96-1
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : This moiety is known for its ability to interact with various biological targets, including enzymes and receptors. It may inhibit the activity of specific enzymes involved in nucleic acid synthesis and cell division.
- Piperazine Moiety : Enhances membrane permeability and bioavailability of the compound, facilitating its entry into cells.
Antimicrobial Activity
Studies have indicated that triazole derivatives possess significant antimicrobial properties. The compound shows efficacy against various bacterial strains and fungi:
- Antibacterial Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown potential against Mycobacterium tuberculosis (MTB) with minimum inhibitory concentrations (MIC) ranging from 3.45 μM to 4.41 μM in certain derivatives .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine | 3.45 | Mycobacterium tuberculosis |
| Other derivatives | 0.29 - 50 | Various bacterial strains |
Antifungal Activity
The compound has been evaluated for antifungal efficacy:
- It has shown effectiveness against fungal pathogens such as Candida albicans, with studies indicating lower toxicity compared to traditional antifungals .
Anticancer Activity
Recent research highlights the anticancer potential of triazole derivatives:
- In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating significant potency .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine | A549 | Varies |
| Doxorubicin (control) | A549 | 12.42 |
Study on Antitubercular Activity
A study focused on synthesizing new triazole-based compounds linked to piperazine demonstrated promising antitubercular activity. The derivatives showed MIC values comparable to existing treatments .
Study on Anticancer Effects
In a comparative study involving various synthesized triazole-benzimidazole compounds, certain derivatives exhibited potent inhibitory effects on DNA topoisomerase I, a critical enzyme in cancer cell proliferation. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 1-(1-methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride with high yield and purity?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Condensation of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde with piperazine under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Acidification with HCl to precipitate the hydrochloride salt.
- Critical Parameters : Reaction temperature (80–100°C), stoichiometric ratio of reagents (1:1.2 aldehyde:piperazine), and purification via recrystallization from ethanol/water mixtures . Yield optimization (>75%) requires strict moisture control to avoid hydrolysis of intermediates.
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the triazole ring and piperazine substitution patterns. Aromatic protons in the triazole ring appear as singlets (δ 7.8–8.2 ppm), while piperazine protons show splitting patterns at δ 2.5–3.5 ppm .
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>98%). Retention time typically 6–8 minutes .
- Mass Spectrometry (ESI-MS) : Expected [M+H]+ at m/z 226.1 (base peak). Isotopic clusters confirm chloride counterion .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Systems : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM). For biological assays, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤1%) to avoid cytotoxicity .
- Sonication : Brief sonication (10–15 minutes) enhances dissolution in aqueous buffers.
- Stability Note : Solutions in DMSO are stable at −20°C for 6 months; avoid repeated freeze-thaw cycles .
Q. What purification strategies are effective for removing by-products like unreacted piperazine?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1) to isolate the hydrochloride salt. Centrifuge at 10,000 rpm for 10 minutes to remove insoluble impurities .
- Column Chromatography : For small-scale purification, employ silica gel (60–120 mesh) with a gradient of 5–10% methanol in dichloromethane. Monitor fractions via TLC (Rf ~0.4 in 10% MeOH/DCM) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation from ethanol. Use SHELX software for refinement . Key metrics:
- Space Group : P21/c (common for piperazine derivatives).
- Bond Lengths : Triazole C–N bonds (~1.31 Å) and piperazine N–C bonds (~1.47 Å) confirm connectivity .
- Disorder Modeling : Partial occupancy of the methyl group on the triazole may require TLS refinement to account for thermal motion .
Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : React with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)2/XPhos catalyst. Monitor progress via LC-MS to detect intermediates (e.g., [M+Ar]+ adducts) .
- Kinetic Studies : Pseudo-first-order conditions (excess piperazine) reveal rate constants (kobs) dependent on electronic effects of substituents on the triazole ring .
Q. How does the compound interact with biological targets such as serotonin receptors?
- Methodological Answer :
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [3H]-5-HT) in HEK293 cells expressing 5-HT1A/7 receptors. Competitive binding curves (IC50 values) are analyzed via nonlinear regression (GraphPad Prism). Reported Ki values range from 50–200 nM .
- MD Simulations : Dock the compound into receptor homology models (e.g., 5-HT1A) using AutoDock Vina. Key interactions: Hydrogen bonding between the piperazine NH and Asp116, and π-π stacking of the triazole with Phe361 .
Q. What analytical challenges arise in stability studies under accelerated conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1 M HCl), and peroxide (3% H2O2). Monitor degradation via UPLC-PDA:
- Major Degradant : Hydrolysis of the triazole ring (retention time ~4.2 minutes) under acidic conditions .
- Mitigation : Lyophilization improves stability; avoid prolonged exposure to light (photodegradation t1/2 = 14 days under UV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
